3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide
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Overview
Description
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, an ethoxy group at the fourth position, and a fluorophenyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide can be achieved through several synthetic routes. One common method involves the following steps:
Bromination: The starting material, 4-ethoxybenzoic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the third position.
Amidation: The brominated product is then reacted with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of thioethers or secondary amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study protein-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The presence of the bromine, ethoxy, and fluorophenyl groups can influence its binding affinity and selectivity towards the target.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-ethoxy-N-(2-fluorophenyl)benzamide
- 3-bromo-4-ethoxy-N-(4-fluorophenyl)benzamide
Uniqueness
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-2-20-14-7-6-10(8-13(14)16)15(19)18-12-5-3-4-11(17)9-12/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZGUIBPKJJCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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